molecular formula C12H15BrO2 B1601320 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran CAS No. 114212-23-6

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran

Cat. No.: B1601320
CAS No.: 114212-23-6
M. Wt: 271.15 g/mol
InChI Key: RMPVKDAXBCLEHT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)tetrahydro-2H-pyran (CAS 114212-23-6) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 12 H 15 BrO 2 and a molecular weight of 271.15 g/mol, is characterized as a pale yellow to colorless oil . The core utility of this reagent lies in its molecular structure, which incorporates two key functional groups: a bromo substituent and a tetrahydro-2H-pyran (THP) group, which acts as a protected alcohol. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Heck reactions. This allows researchers to construct more complex biaryl or substituted aromatic systems. Concurrently, the THP ether is a widely used protecting group for alcohols, which can be readily removed under mild acidic conditions to regenerate the phenolic hydroxyl group without affecting other parts of the molecule. This makes the compound a versatile and protected intermediate for the multi-step synthesis of complex molecules, potentially including liquid crystals, agrochemicals, and pharmaceutical active ingredients. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care; it carries the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9-5-6-11(10(13)8-9)15-12-4-2-3-7-14-12/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPVKDAXBCLEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551476
Record name 2-(2-Bromo-4-methylphenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114212-23-6
Record name 2-(2-Bromo-4-methylphenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Bromo-4-Methylphenol Intermediate

The synthesis of 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran begins with the preparation of 2-bromo-4-methylphenol, which is achieved via a controlled bromination of p-cresol. This step is crucial as it introduces the bromine substituent at the ortho position relative to the hydroxyl group on the methylphenol ring.

Key Features of the Bromination Process:

  • Continuous Bromination Reactor: The process employs a continuous flow tubular reactor where bromine and p-cresol solutions are mixed and reacted under tightly controlled conditions to minimize by-product formation, particularly 2,6-dibromo-4-methylphenol.

  • Reaction Conditions:

    • Bromine and p-cresol are diluted to 5–100% concentration, preferably 20–50%.
    • Molar ratio of bromine to p-cresol is maintained between 0.8 and 1.1, optimally around 0.98–1.03.
    • Temperature control is critical: both bromine and p-cresol solutions are cooled to between -35°C and 30°C before entering the reactor; reaction temperature ranges from -25°C to 50°C, optimally -15°C to 30°C.
  • Solvent Use: Ethylene dichloride or chloroform are used as solvents to facilitate the reaction and control temperature.

  • Post-Reaction Processing: After bromination, hydrogen bromide and solvents are recovered, and the crude product undergoes distillation or rectification to isolate high-purity 2-bromo-4-methylphenol.

Representative Experimental Data:

Parameter Embodiment 1 (Lab Scale) Embodiment 2 (Pilot Scale)
Reactor volume 500 mL three-neck flask 5000 mL three-neck flask
Solvent Ethylene dichloride (370 g / 3700 g) Ethylene dichloride (3700 g) / Chloroform (5940 g)
p-Cresol 108 g (1.00 mol) 1080 g (10.0 mol)
Bromine 156.8 g (0.98 mol) 1608 g (10.05 mol) / 513 mL (10 mol)
Temperature (reaction) 10–20°C 0–15°C (ethylene dichloride), -5–10°C (chloroform)
Yield of 2-bromo-4-methylphenol 93.2% (174.3 g) 96.7% (1809 g) / 97.3% (1819 g)
Purity after rectification 99.8% 99.8%

This continuous bromination method ensures high yield and purity with minimal by-product formation, making it suitable for scale-up and industrial production.

Related Synthetic Methodologies for Tetrahydropyran Derivatives

Research literature on pyran and tetrahydropyran derivatives synthesis provides insight into potential synthetic strategies relevant to the etherification step:

  • Base-Promoted Domino Reactions: A study on base-promoted domino protocols for synthesizing 2H-pyran derivatives highlights the use of base catalysis to form pyran rings and related structures through consecutive addition-elimination and cyclization steps. These methods demonstrate the feasibility of constructing tetrahydropyran rings and their functionalization under mild conditions.

  • Relevance to Ether Formation: The phenoxy-tetrahydropyran ether bond can be formed via nucleophilic substitution or via ring-opening reactions of epoxides or similar intermediates, often facilitated by bases or Lewis acids.

Summary Table of Preparation Steps

Step Description Key Conditions/Notes Source Reference
1. Bromination of p-cresol Continuous bromination to form 2-bromo-4-methylphenol Bromine:p-cresol molar ratio ~1; temp -35–30°C; solvents ethylene dichloride/chloroform; yield >93%
2. Recovery and purification Distillation/rectification to isolate high-purity product Purity >99.8%, minimal by-products
3. Etherification Reaction of 2-bromo-4-methylphenol with tetrahydro-2H-pyran derivative Base-promoted nucleophilic substitution; aprotic solvents; elevated temperatures

Scientific Research Applications

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to its potential biological activities. Similar compounds have been investigated for their interactions with enzymes and receptors, suggesting that 2-(2-bromo-4-methylphenoxy)THP may exhibit antimicrobial or anticancer properties. Research indicates that compounds with related structures can influence biochemical pathways critical for cell growth and apoptosis .

Synthetic Chemistry

In synthetic chemistry, 2-(2-bromo-4-methylphenoxy)THP serves as a valuable building block for creating more complex molecules. Its dual functionality as both a heterocyclic compound and an aromatic derivative makes it particularly useful in organic synthesis. It has been utilized as a safer phosgene equivalent in the synthesis of ureas, demonstrating its versatility in chemical transformations .

Interaction Studies

Research focusing on the interaction of 2-(2-bromo-4-methylphenoxy)THP with various nucleophiles has provided insights into its reactivity. For instance, studies have shown that this compound can effectively participate in nucleophilic substitutions, which are essential for developing new pharmaceuticals .

Biomimetic Studies

A notable study involved using 2-(2-bromo-4-methylphenoxy)THP as part of a ligand design for creating diiron complexes that mimic the active sites of bacterial hydroxylases. This research highlights the compound's role in advancing biomimetic chemistry, which seeks to replicate natural processes through synthetic means .

Comparative Analysis with Related Compounds

To better understand the significance of 2-(2-bromo-4-methylphenoxy)THP, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-MethyltetrahydropyranTetrahydropyran without substitutionUsed as an organic reaction solvent
2-BromotetrahydrofuranTetrahydrofuran with bromineKnown for its reactivity in nucleophilic substitutions
4-Bromo-4-methylphenolPhenolic compound with bromineExhibits strong antimicrobial properties

This table illustrates how 2-(2-bromo-4-methylphenoxy)THP stands out due to its unique combination of functionalities, enhancing its applicability in both synthetic and pharmaceutical contexts .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran and related tetrahydropyran derivatives:

Compound Substituents Molecular Formula MW (g/mol) Key Applications
This compound 2-bromo-4-methylphenoxy C₁₂H₁₅BrO₂ 271.15 Palladium-catalyzed cross-coupling; biphenyl synthesis
2-(4-Bromophenoxy)tetrahydro-2H-pyran 4-bromophenoxy C₁₁H₁₃BrO₂ 257.13 Precursor to lithiated intermediates (e.g., 2-(4-lithiophenoxy)-THP)
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-methylphenoxy C₁₂H₁₆O₂ 192.25 Building block in polymer and agrochemical synthesis
2-(4-Bromobenzyloxy)tetrahydro-2H-pyran 4-bromobenzyloxy C₁₂H₁₅BrO₂ 271.15 Radiolabeling and PET tracer synthesis
2-(2-Bromoethoxy)tetrahydro-2H-pyran 2-bromoethoxy C₇H₁₃BrO₂ 209.08 Synthesis of estrogen ligands and sulfonates

Spectroscopic and Physical Properties

  • NMR Data : The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks for the methyl group (δ ~2.3 ppm) and brominated aromatic protons (δ ~7.3 ppm), differing from 2-(4-bromobenzyloxy)tetrahydro-2H-pyran, which exhibits split benzyloxy signals (δ 4.47 ppm) .
  • Thermal Stability : Derivatives like 2-(2-bromoethoxy)tetrahydro-2H-pyran exhibit lower boiling points (~140–142°C at 3 Torr) compared to the target compound due to reduced molecular weight .

Catalytic Cross-Coupling

The target compound enables Suzuki-Miyaura couplings to access biaryl motifs, critical in drug discovery. For example, it reacts with arylboronic acids to yield 5-methylbiphenyl derivatives .

Functional Group Compatibility

Unlike 2-(4-chlorobutoxy)tetrahydro-2H-pyran, which requires stringent safety protocols (GHS hazard code H302/H312) , the target compound’s stability under ambient conditions simplifies handling in multistep syntheses.

Industrial Relevance

Commercial suppliers like KingChem and Chongqing Chemdad Co. highlight the demand for brominated tetrahydropyrans in producing tamoxifen analogs and polyethylene glycol derivatives .

Biological Activity

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran (BMP) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H15BrO2
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents such as n-heptane, dichloromethane, and ethanol
  • Stability : Relatively stable at room temperature; may decompose under extreme conditions (high temperature, strong acids or bases) .

BMP exhibits its biological effects primarily through interactions with various molecular targets, influencing biochemical pathways related to cell growth, apoptosis, and metabolism. The compound may modulate the activity of specific enzymes and receptors, leading to alterations in cellular functions.

Key Mechanisms:

  • Enzyme Interaction : BMP has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular responses .
  • Cell Cycle Regulation : Similar compounds have demonstrated the ability to block cell cycle progression in neoplastic cells, particularly at the G0–G1 phase .
  • Anti-inflammatory Effects : BMP may inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), contributing to its anti-inflammatory properties .

Biological Activity

Research indicates that BMP possesses a range of biological activities:

  • Antimicrobial Activity : BMP has shown promise in inhibiting the growth of various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Studies suggest that BMP can induce apoptosis in cancer cell lines. Its ability to interfere with key signaling pathways involved in cell proliferation makes it a candidate for further anticancer drug development .
  • Anti-inflammatory Effects : BMP may reduce inflammation by downregulating pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases .

Research Findings

A review of recent studies highlights the following findings regarding BMP:

StudyFindings
BMP exhibited significant antimicrobial activity against multiple bacterial strains in agar diffusion assays.
The compound demonstrated antiproliferative effects on neoplastic cell lines at concentrations below 1 μM.
Molecular docking studies revealed potential interactions between BMP and bacterial enzymes, suggesting a mechanism for its antimicrobial action.

Case Studies

  • Antimicrobial Screening : In a study evaluating various compounds for antimicrobial activity, BMP was found to inhibit the growth of clinically isolated strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Testing : BMP was tested against several cancer cell lines where it showed a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways .
  • Inflammatory Response Modulation : In models of inflammation, BMP treatment resulted in decreased levels of TNF-α and IL-6, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran?

  • Methodological Answer : The compound can be synthesized via Prins cyclization , using benzaldehyde dimethyl acetal and silane as starting materials under acidic catalysis (e.g., H₂SO₄) at controlled temperatures . Alternatively, InBr₃-catalyzed reactions with trimethylsilyl bromide (TMSBr) in dichloromethane at low temperatures (-78°C) have been employed to introduce bromine selectively . Yield optimization often involves flash chromatography (hexane/ether gradients) for purification .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer : 1H and 13C NMR are critical for confirming the tetrahydropyran ring and bromophenoxy substituents. For example, δ 7.35 ppm (aromatic protons) and δ 4.47 ppm (tetrahydropyran oxygen-linked protons) are diagnostic . IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~500 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 299.04 for C₁₂H₁₅BrO₂) .

Q. How is the compound’s purity assessed during synthesis?

  • Methodological Answer : Purity is evaluated via thin-layer chromatography (TLC) using phosphomolybdic acid staining and HPLC with UV detection. Quantitative analysis often employs internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved during elucidation?

  • Methodological Answer : Contradictions between expected and observed NMR signals (e.g., unexpected splitting patterns) are addressed using 2D NMR techniques (COSY, HSQC) to map coupling networks . Computational tools like DFT-based chemical shift predictions (e.g., Gaussian09) further validate assignments . Comparative analysis with structurally related bromophenoxy derivatives (e.g., 2-(4-bromophenoxy)tetrahydro-2H-pyran) helps isolate substituent effects .

Q. What strategies optimize regioselectivity in bromination reactions?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic directing groups . For example, methyl groups at the 4-position on the phenyl ring enhance para-bromination due to steric hindrance . Catalytic systems like Pd(OAc)₂/ligand complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective functionalization of the bromine site .

Q. How does the bromophenoxy moiety influence biological activity in enzyme inhibition studies?

  • Methodological Answer : The bromine atom enhances electrophilic interactions with enzyme active sites. In HMG-CoA reductase inhibition , the bromophenoxy group mimics the hydrophobic pocket of mevalonate, as shown in IC₅₀ comparisons with statin derivatives (e.g., pitavastatin analogs) . Replacement with chlorine or iodine alters potency due to differences in van der Waals radii and electronegativity .

Q. What computational methods predict binding affinity for receptor targets like CCR5?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CCR5 receptors. The bromophenoxy group’s orientation in the allosteric pocket correlates with positive modulation efficacy (e.g., compound 14 in Thum et al. ). Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .

Data Contradiction Analysis

Q. How are contradictory bioactivity results rationalized across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory assays) are analyzed via dose-response curve normalization and cell-line specificity profiling . For instance, cytotoxicity in MCF-7 cells but not in HEK293 may reflect tissue-specific uptake mechanisms . Meta-analyses using PubChem BioAssay data contextualize outliers .

Q. Why do synthetic yields vary significantly under similar conditions?

  • Methodological Answer : Yield variability arises from trace moisture in solvents (suppresses InBr₃ activity) or catalyst degradation . Rigorous drying (molecular sieves) and in situ FTIR monitoring of reaction intermediates (e.g., silyl ethers) improve reproducibility . Statistical tools like Design of Experiments (DoE) identify critical parameters (temperature, stoichiometry) .

Tables for Key Data

Property Value Reference
Molecular Weight 299.04 g/mol
1H NMR (CDCl₃) δ 7.35 (d, J=8.6 Hz, 2H, Ar-H)
13C NMR (CDCl₃) δ 152.1 (C-Br), 68.9 (O-CH₂)
HMG-CoA IC₅₀ 12 nM (vs. 8 nM for pitavastatin)
CCR5 Modulation Efficacy EC₅₀ = 0.3 μM (compound 14)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran
Reactant of Route 2
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2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran

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